molecular formula C21H19N3O4S2 B11599240 (5Z)-5-[4-(methylsulfanyl)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-[4-(methylsulfanyl)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11599240
M. Wt: 441.5 g/mol
InChI Key: FIIUNDODIUTQBI-MFOYZWKCSA-N
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Description

The compound (5Z)-5-[4-(methylsulfanyl)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that belongs to the class of thiazolotriazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and substituted with a benzylidene and a trimethoxyphenyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[4-(methylsulfanyl)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Formation of the Triazole Ring: The triazole ring is formed by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization.

    Coupling of the Rings: The thiazole and triazole rings are then coupled together through a condensation reaction.

    Introduction of Substituents: The benzylidene and trimethoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[4-(methylsulfanyl)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

(5Z)-5-[4-(methylsulfanyl)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-[4-(methylsulfanyl)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

    Inhibition of Enzymes: It may inhibit key enzymes involved in cellular processes, such as kinases or proteases.

    DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, disrupting replication and transcription.

    Reactive Oxygen Species (ROS) Generation: It may induce the production of ROS, leading to oxidative stress and cell death.

Comparison with Similar Compounds

(5Z)-5-[4-(methylsulfanyl)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can be compared with other similar compounds, such as:

    Thiazolotriazoles: Compounds with similar core structures but different substituents.

    Benzylidene Derivatives: Compounds with benzylidene groups attached to different heterocyclic rings.

    Trimethoxyphenyl Derivatives: Compounds with trimethoxyphenyl groups attached to various scaffolds.

The uniqueness of This compound lies in its specific combination of functional groups and its potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H19N3O4S2

Molecular Weight

441.5 g/mol

IUPAC Name

(5Z)-5-[(4-methylsulfanylphenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H19N3O4S2/c1-26-15-10-13(11-16(27-2)18(15)28-3)19-22-21-24(23-19)20(25)17(30-21)9-12-5-7-14(29-4)8-6-12/h5-11H,1-4H3/b17-9-

InChI Key

FIIUNDODIUTQBI-MFOYZWKCSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)SC)/SC3=N2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=CC=C(C=C4)SC)SC3=N2

Origin of Product

United States

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